molecular formula C9H9N5OS B6264468 N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide CAS No. 1334498-37-1

N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide

Cat. No.: B6264468
CAS No.: 1334498-37-1
M. Wt: 235.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring is formed through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions.

    Construction of the Imidazole Ring: The imidazole ring is synthesized through condensation reactions involving aldehydes or ketones and amines.

    Methylation: The final step involves the methylation of the nitrogen atom, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the imidazole or pyridazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution Reagents: Halides, thiols, amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain types of cancer cells or pathogens, making it a promising lead compound for new drug candidates.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups allow for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1334498-37-1

Molecular Formula

C9H9N5OS

Molecular Weight

235.3

Purity

80

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.